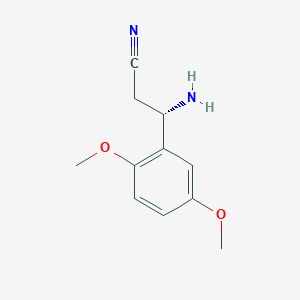

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

CAS No.:

Cat. No.: VC17482643

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile |

| Standard InChI | InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | XAALMFFPWWJBDJ-JTQLQIEISA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)OC)[C@H](CC#N)N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(CC#N)N |

Introduction

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is an organic compound belonging to the class of amino nitriles. It features a complex structure that includes an amino group (-NH2), a nitrile group (-C≡N), and a dimethoxy-substituted aromatic ring. This compound is of significant interest in various fields of research due to its potential biological activity and utility as a synthetic intermediate .

Synthesis

The synthesis of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves a multi-step organic reaction process. It often begins with 2,5-dimethoxybenzaldehyde as a precursor. Industrial production is optimized for high yield and purity using continuous flow reactors and advanced purification techniques.

Synthesis Steps Overview

-

Starting Material: 2,5-dimethoxybenzaldehyde.

-

Reaction Conditions: Multi-step process involving various organic reactions.

-

Purification: Advanced techniques to ensure high purity.

Biological Activity and Applications

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile exhibits potential biological activity through interactions with enzymes or receptors. These interactions can alter the activity of biological targets, leading to various biological effects. The compound is of interest in pharmaceutical research due to its structural features and potential as a synthetic intermediate.

Research Findings and Future Directions

Research on (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile highlights its potential in medicinal chemistry. The compound's unique structural features make it a valuable candidate for further studies aimed at optimizing its biological activity. Future research directions may include exploring its interactions with specific biological targets and developing derivatives with enhanced therapeutic properties.

Future Research Directions

-

Biological Target Interactions: Investigate specific interactions with enzymes or receptors.

-

Derivative Development: Design and synthesize derivatives with improved biological activity.

Comparison with Similar Compounds

Compounds similar to (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile, such as (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile, share structural similarities but may exhibit different biological activities due to variations in stereochemistry and substitution patterns.

Comparison Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile | Dimethoxyphenyl, amino, nitrile groups | Potential biological activity through enzyme/receptor interactions |

| (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile | Similar structure with different substitution pattern | Exhibits potential as a biochemical probe |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume